

Comparative cost-analysis of different synthetic routes to 1,3-Difluoropropane

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Comparative Cost Analysis of Synthetic Routes to 1,3-Difluoropropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to **1,3-difluoropropane**, a valuable fluorinated building block in the pharmaceutical and agrochemical industries. The selection of an appropriate synthetic pathway is a critical decision that significantly impacts the overall cost, efficiency, and scalability of a process. This document presents a detailed examination of three primary synthetic strategies, including experimental protocols, a quantitative cost comparison, and a logical workflow diagram to aid researchers in making informed decisions for their specific needs.

At a Glance: Comparison of Synthetic Routes

The synthesis of **1,3-difluoropropane** is primarily achieved through two main strategies: the fluorination of 1,3-propanediol using specialized fluorinating agents, and the nucleophilic substitution of 1,3-dihalopropanes. This guide focuses on three specific and commonly employed routes:

- Fluorination of 1,3-Propanediol with Diethylaminosulfur Trifluoride (DAST)

- Fluorination of 1,3-Propanediol with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)
- Nucleophilic Substitution of 1,3-Dihalopropanes with Potassium Fluoride

Each of these routes presents distinct advantages and disadvantages in terms of reagent cost, reaction conditions, product yield, and safety considerations. The following sections provide a detailed breakdown of each method to facilitate a comprehensive comparison.

Data Presentation: Quantitative Cost and Efficiency Analysis

The following table summarizes the key quantitative data for the different synthetic routes to **1,3-difluoropropane**. The cost analysis is based on the molar quantities of starting materials and key reagents required to synthesize a theoretical 1 mole of **1,3-difluoropropane**, taking into account the reported or estimated reaction yields. Prices for chemicals are based on currently available data from various suppliers and may fluctuate.

Parameter	Route 1: 1,3-Propanediol + DAST	Route 2: 1,3-Propanediol + Deoxo-Fluor	Route 3a: 1,3-Dibromopropane + KF	Route 3b: 1,3-Dichloropropane + KF
Starting Material	1,3-Propanediol	1,3-Propanediol	1,3-Dibromopropane	1,3-Dichloropropane
Key Reagent	Diethylaminosulfur Trifluoride (DAST)	Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)	Potassium Fluoride (KF)	Potassium Fluoride (KF)
Estimated Yield	~70% (estimated)	Good (specific yield not found)	Moderate (specific yield not found)	Low (specific yield not found)
Starting Material Cost per Mole of Product	~\$13.48 (based on 100mL at \$94.45)[1]	~\$13.48 (based on 100mL at \$94.45)[1]	~\$20.85 (based on 1000g at \$210.65)[2]	~\$34.30 (based on 100g at \$306.65)[3]
Key Reagent Cost per Mole of Product	~\$1,152.32 (based on 25g at \$322.65 for 2.2 eq)[4]	~\$1,026.00 (based on 25g at £98.00 for 2.2 eq)[5]	~\$3.10 (based on 1kg at \$90.00 for 2.2 eq)[6]	~\$3.10 (based on 1kg at \$90.00 for 2.2 eq)[6]
Total Estimated Material Cost per Mole of Product	~\$1,165.80	~\$1,039.48	~\$23.95	~\$37.40

Note: The yields for the direct conversion of 1,3-propanediol to **1,3-difluoropropane** with DAST and Deoxo-Fluor, and for the nucleophilic substitution of 1,3-dihalopropanes with KF were not explicitly found in the literature for this specific substrate. The yield for the DAST reaction is an estimation based on similar reactions with other alcohols. The costs are calculated based on the required molar equivalents of reagents and do not include solvents, workup materials, or energy costs, which should be considered for a complete cost-benefit analysis.

Experimental Protocols

Route 1: Fluorination of 1,3-Propanediol with DAST

This method involves the direct conversion of the hydroxyl groups of 1,3-propanediol to fluorine atoms using diethylaminosulfur trifluoride (DAST).

Procedure: To a solution of 1,3-propanediol (1.0 eq.) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), DAST (2.2 eq.) is added dropwise with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO_4), filtered, and the solvent is removed under reduced pressure. The crude **1,3-difluoropropane** is then purified by distillation.^{[7][8]}

Safety Note: DAST is a hazardous reagent that can decompose violently upon heating and reacts vigorously with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Route 2: Fluorination of 1,3-Propanediol with Deoxo-Fluor

This route is similar to the DAST method but utilizes the more thermally stable fluorinating agent, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Procedure: In a flask made of a fluorine-resistant polymer (e.g., FEP or PFA), a solution of 1,3-propanediol (1.0 eq.) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere. Deoxo-Fluor (2.2 eq.) is added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction should be monitored by TLC or GC. Once the reaction is complete, it is quenched by carefully pouring it into a stirred, saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium

sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The resulting crude product is purified by distillation to yield **1,3-difluoropropane**.^[9]

Safety Note: While more thermally stable than DAST, Deoxo-Fluor is still a hazardous reagent that reacts with moisture and should be handled with care in a fume hood using appropriate PPE.

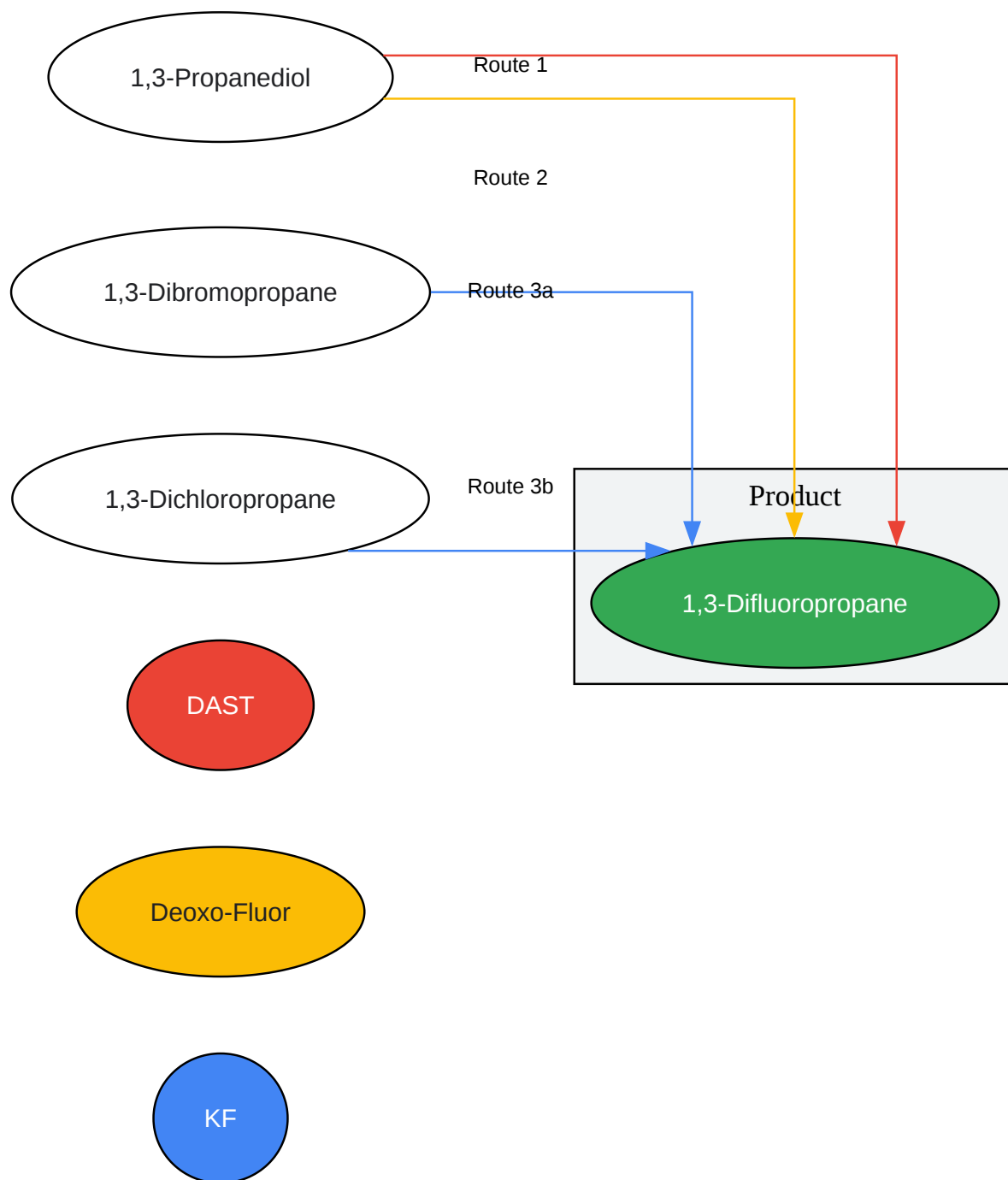
Route 3: Nucleophilic Substitution of 1,3-Dihalopropanes with Potassium Fluoride

This method, a variation of the Finkelstein reaction, involves the displacement of bromide or chloride ions with fluoride ions from potassium fluoride.

Procedure (from 1,3-Dibromopropane): To a stirred suspension of anhydrous potassium fluoride (2.2 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), 1,3-dibromopropane (1.0 eq.) is added. To enhance the reactivity of the fluoride ion, a phase-transfer catalyst such as 18-crown-6 (0.1 eq.) can be added. The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to days, with the progress monitored by GC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a low-boiling organic solvent like diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation. The final product, **1,3-difluoropropane**, is then purified by fractional distillation.

Procedure (from 1,3-Dichloropropane): The procedure is similar to that for 1,3-dibromopropane, but the reaction is generally slower due to the lower reactivity of the C-Cl bond compared to the C-Br bond. Higher reaction temperatures and longer reaction times may be necessary to achieve a reasonable conversion.

Mandatory Visualization



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Caption: Synthetic pathways to **1,3-Difluoropropane**.

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